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REACTION_CXSMILES
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Cl[CH2:2][CH2:3][CH2:4][CH:5]1[O:9][CH2:8][CH2:7][O:6]1.[C-]#[N:11].[K+]>CS(C)=O.O>[O:6]1[CH2:7][CH2:8][O:9][CH:5]1[CH2:4][CH2:3][C:2]#[N:11] |f:1.2|
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Name
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|
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Quantity
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5.7 g
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Type
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reactant
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|
Smiles
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ClCCCC1OCCO1
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Name
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|
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Quantity
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3.8 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
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Quantity
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12 mL
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Type
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solvent
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Smiles
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CS(=O)C
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Name
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|
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Quantity
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80 mL
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Type
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solvent
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|
Smiles
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O
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Control Type
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UNSPECIFIED
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Setpoint
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100 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with ether (3×60 mL)
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Type
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WASH
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Details
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The combined ether layer was washed with water (3×60 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried (magnesium sulfate)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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purified by silica gel chromatography (ethyl acetate in hexane, 1:2)
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Name
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|
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Type
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product
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|
Smiles
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O1C(OCC1)CCC#N
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| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.1 g | |
| YIELD: PERCENTYIELD | 40% | |
| YIELD: CALCULATEDPERCENTYIELD | 43.7% |
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Source
|
Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |